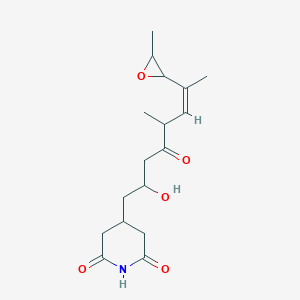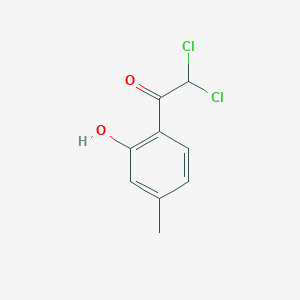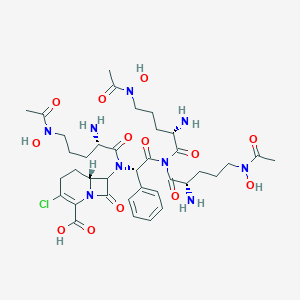![molecular formula C6H12O2 B056205 2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,S*)]-(9CI) CAS No. 116660-75-4](/img/structure/B56205.png)
2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,S*)]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone is a chiral organic compound belonging to the class of beta-hydroxy ketones. These compounds are characterized by the presence of a hydroxyl group attached to the beta-carbon atom relative to the carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-Methyl-4-hydroxy-2-pentanone can be achieved through several methods. One common approach involves the use of aldol reactions, where an aldehyde and a ketone react in the presence of a base to form a beta-hydroxy ketone. The stereochemistry of the product can be controlled by using chiral catalysts or chiral starting materials .
Industrial Production Methods
In industrial settings, the production of (3R,4S)-3-Methyl-4-hydroxy-2-pentanone often involves biocatalytic methods. Enzymes such as aldolases are employed to catalyze the formation of carbon-carbon bonds with high stereoselectivity. This approach is favored due to its efficiency and the ability to produce enantiomerically pure compounds .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a diketone.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated ketones.
Scientific Research Applications
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (3R,4S)-3-Methyl-4-hydroxy-2-pentanone involves its interaction with specific molecular targets and pathways. As a beta-hydroxy ketone, it can participate in various biochemical reactions, including enzyme-catalyzed transformations. The hydroxyl and carbonyl groups play crucial roles in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-Hydroxy-3-methyl-2-oxohexyl phosphonic acid: Another beta-hydroxy ketone with similar structural features.
(3R,4S)-3-Methoxy-4-methylaminopyrrolidine: A compound with a similar stereochemistry but different functional groups.
Uniqueness
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone is unique due to its specific stereochemistry and the presence of both hydroxyl and carbonyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
116660-75-4 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(3R,4S)-4-hydroxy-3-methylpentan-2-one |
InChI |
InChI=1S/C6H12O2/c1-4(5(2)7)6(3)8/h4-5,7H,1-3H3/t4-,5+/m1/s1 |
InChI Key |
ZXZUCILLTLHIBZ-UHNVWZDZSA-N |
SMILES |
CC(C(C)O)C(=O)C |
Isomeric SMILES |
C[C@H]([C@H](C)O)C(=O)C |
Canonical SMILES |
CC(C(C)O)C(=O)C |
Synonyms |
2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,S*)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















